1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include tert-butyl-substituted pyrrolidine and phenyl-substituted piperidine. Common synthetic routes could involve:
Step 1: Formation of the pyrrolidine ring with tert-butyl and oxo substituents.
Step 2: Coupling of the pyrrolidine derivative with a phenylpiperidine precursor.
Step 3: Introduction of the carbonitrile group through a suitable nitrile-forming reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitrile groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-methylpiperidine-4-carbonitrile
- 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-ethylpiperidine-4-carbonitrile
Uniqueness
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both tert-butyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-20(2,3)16-13-23-18(25)17(16)19(26)24-11-9-21(14-22,10-12-24)15-7-5-4-6-8-15/h4-8,16-17H,9-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOOKSZWHKBPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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